4-Aminobutanoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-aminobutanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO/c5-4(7)2-1-3-6/h1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEYXIGGNVYACW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)Cl)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399366 | |
| Record name | 4-aminobutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63095-61-4 | |
| Record name | 4-aminobutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Aminobutanoyl Chloride and Analogous Structures
Direct Halogenation of 4-Aminobutanoic Acid Precursors
Direct conversion of 4-aminobutanoic acid to its acyl chloride is complicated by the nucleophilic nature of the amino group, which can react with the halogenating agent. Therefore, protection of the amino group is a common and necessary first step in these synthetic routes.
Thionyl Chloride Mediated Transformations
Thionyl chloride (SOCl₂) is a frequently used reagent for converting carboxylic acids to acyl chlorides. chemguide.co.ukpressbooks.publibretexts.org For the synthesis of 4-aminobutanoyl chloride, the amino group of 4-aminobutanoic acid is typically protected first. This can be achieved by reacting it with hydrogen chloride to form the hydrochloride salt, which deactivates the amino group. The resulting 4-aminobutanoic acid hydrochloride can then be treated with thionyl chloride to yield this compound hydrochloride. google.com The reaction is generally performed in an inert solvent and under anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride. Temperature control, often starting at low temperatures (0–5°C) during reagent addition and gradually warming, is crucial to minimize side reactions.
| Precursor | Reagent | Product | Key Reaction Conditions |
| 4-Aminobutanoic acid | Thionyl chloride | This compound hydrochloride | Anhydrous conditions, inert solvent, controlled temperature |
| N-protected 4-aminobutanoic acid | Thionyl chloride | N-protected this compound | Anhydrous conditions, often in solvents like dichloromethane (B109758) google.com |
Phosphorus Halide Induced Chlorination
Phosphorus halides, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃), are also effective for the synthesis of acyl chlorides from carboxylic acids. chemguide.co.ukpressbooks.pubyoutube.com As with other direct halogenation methods, the amino group of the starting 4-aminobutanoic acid must be protected to prevent unwanted reactions. The choice between PCl₅ and PCl₃ can depend on the specific substrate and desired reaction conditions, as their reactivity profiles differ. youtube.com For instance, PCl₅ is a solid that reacts readily, while PCl₃ is a liquid and may offer a less vigorous reaction. chemguide.co.uk Fractional distillation is typically used to separate the acyl chloride from the phosphorus-containing byproducts. chemguide.co.uklibretexts.org
| Precursor | Reagent | Product | Noteworthy Aspect |
| N-protected 4-aminobutanoic acid | Phosphorus pentachloride (PCl₅) | N-protected this compound | Reaction produces phosphorus oxychloride as a byproduct chemguide.co.uk |
| N-protected 4-aminobutanoic acid | Phosphorus trichloride (PCl₃) | N-protected this compound | Reaction produces phosphorous acid as a byproduct chemguide.co.uk |
Oxalyl Chloride Methodologies
Oxalyl chloride is another valuable reagent for converting carboxylic acids to acyl chlorides, often favored for its mild reaction conditions and the formation of volatile byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride), which simplifies purification. wikipedia.orgchemicalbook.comwikipedia.org The reaction is commonly catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms a reactive Vilsmeier reagent. wikipedia.orgwikipedia.org As with the other methods, the amino group of 4-aminobutanoic acid requires protection prior to reaction with oxalyl chloride. jocpr.com This method is particularly useful for preparing thermally labile acyl chlorides. youtube.com
| Precursor | Reagent | Catalyst | Product |
| N-protected 4-aminobutanoic acid | Oxalyl chloride | N,N-dimethylformamide (DMF) | N-protected this compound |
| 4-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalenyl-2)amino] butanoic acid | Oxalyl chloride | None mentioned | 4-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalenyl-2)amino]butanoyl chloride jocpr.com |
Strategies for the Preparation of 4-Aminobutanoyl Moieties
Alternative synthetic routes to this compound and its derivatives can offer advantages, such as avoiding the direct handling of 4-aminobutanoic acid or providing better control over stereochemistry.
Derivatization from Gamma-Butyrolactone (B3396035)
Gamma-butyrolactone (GBL) is an inexpensive and versatile starting material for the synthesis of 4-aminobutanoyl derivatives. sigmaaldrich.com The lactone ring can be opened by various nucleophiles. For instance, reaction with an amine can lead to the corresponding 4-hydroxybutanamide, which can then be further functionalized. Alternatively, GBL can be a precursor to γ-hydroxybutyric acid (GHB), which can then be chemically modified. researchgate.net The synthesis of 4-aminobutanoic acid itself can be achieved from gamma-butyrolactone and potassium phthalimide. chemicalbook.com
| Protected Amino Acid Synthon | Chlorinating Agent | Product |
| N-Boc-4-aminobutanoic acid | Thionyl chloride or Oxalyl chloride | N-Boc-4-aminobutanoyl chloride masterorganicchemistry.com |
| N-Fmoc-4-aminobutanoic acid | Thionyl chloride or Oxalyl chloride | N-Fmoc-4-aminobutanoyl chloride |
Chemical Reactivity and Mechanistic Insights of 4 Aminobutanoyl Chloride
Nucleophilic Acyl Substitution Reactions
As a derivative of a carboxylic acid, 4-aminobutanoyl chloride's hallmark reaction is nucleophilic acyl substitution. Acyl chlorides are one of the most reactive acylating agents because the chloride ion is an excellent leaving group, and the carbonyl carbon is rendered highly electrophilic by the electron-withdrawing effects of both the chlorine atom and the carbonyl oxygen. chemicalbook.com The general mechanism for these reactions involves a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion to regenerate the carbonyl double bond. researchgate.netresearchgate.net
Amidation with Primary and Secondary Amines
This compound readily reacts with primary and secondary amines to form the corresponding N-substituted 4-aminobutanamides. chemicalbook.comresearchgate.net This transformation, a variant of the Schotten-Baumann reaction, is typically rapid and proceeds at room temperature in a suitable aprotic solvent. researchgate.netnih.gov The reaction requires at least two equivalents of the amine; one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. iaea.org Alternatively, a non-nucleophilic tertiary amine base like triethylamine (B128534) or pyridine (B92270) can be used. researchgate.net
The mechanism begins with the nucleophilic attack of the primary or secondary amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. tandfonline.com This addition forms a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and the chloride ion is eliminated. A final deprotonation step, carried out by a base (a second molecule of the amine or an added base), yields the stable amide product. tandfonline.com
Table 1: Amidation of this compound
| Nucleophile (Amine) | Product | Conditions |
|---|---|---|
| Primary Amine (R-NH₂) | N-alkyl-4-aminobutanamide | Aprotic solvent, Base (e.g., excess amine, Et₃N) |
Esterification with Alcohols and Phenols
The reaction of this compound with alcohols and phenols provides a direct route to the corresponding esters. chemicalbook.com This process, known as alcoholysis, is typically vigorous and exothermic, especially with primary and secondary alcohols, often occurring instantly at room temperature. Phenols, being less nucleophilic than alcohols, may react more slowly, sometimes requiring the presence of a base like pyridine to facilitate the reaction.
The mechanism is a classic nucleophilic addition-elimination. The oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate then collapses, expelling the chloride ion to form the ester. The protonated ester intermediate is then deprotonated by the chloride ion or another weak base in the mixture to yield the final product and HCl.
Table 2: Esterification of this compound
| Nucleophile | Product | Conditions |
|---|---|---|
| Alcohol (R-OH) | Alkyl 4-aminobutanoate | Room temperature, often exothermic |
Formation of Acid Anhydrides
This compound can be converted to an acid anhydride (B1165640) by reacting it with a carboxylate salt or a carboxylic acid in the presence of a base. researchgate.net This reaction involves a nucleophilic acyl substitution where the carboxylate anion serves as the nucleophile. The use of a non-nucleophilic base, such as pyridine, is common to deprotonate the carboxylic acid, forming the more potent carboxylate nucleophile in situ.
The reaction proceeds via the attack of the negatively charged oxygen of the carboxylate on the carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate which subsequently collapses, eliminating the stable chloride ion to yield the mixed or symmetric acid anhydride. researchgate.net
Table 3: Acid Anhydride Formation
| Reagent | Product |
|---|---|
| Carboxylate (RCOO⁻) | 4-Aminobutanoic anhydride or mixed anhydride |
Intramolecular Reaction Pathways
The presence of both a nucleophilic amino group (-NH₂) and an electrophilic acyl chloride (-COCl) within the same molecule allows for the possibility of intramolecular reactions. The relative positioning of these functional groups is critical in determining the feasibility and outcome of such pathways.
Cyclization to Lactam Derivatives
The four-carbon chain separating the amino group and the acyl chloride in this compound is perfectly suited for an intramolecular nucleophilic acyl substitution. This reaction leads to the formation of a thermodynamically stable, five-membered ring structure known as a lactam. Specifically, this compound readily cyclizes to form 2-pyrrolidone, a γ-lactam. chemicalbook.com
The mechanism involves the lone pair of electrons on the nitrogen atom of the terminal amino group acting as an internal nucleophile. It attacks the electrophilic carbonyl carbon at the other end of the molecule. This is followed by the elimination of the chloride ion, and a final deprotonation step results in the formation of the cyclic amide, 2-pyrrolidone, with the concurrent release of HCl. This reaction can often occur spontaneously, particularly upon heating, and highlights the high reactivity conferred by the acyl chloride group. The parent compound, γ-aminobutyric acid (GABA), is a known precursor for the industrial synthesis of 2-pyrrolidone, underscoring the favorability of this cyclization pathway.
Table 5: Intramolecular Cyclization
| Reactant | Product | Reaction Type |
|---|
N- to O-Acyl Transfer Mechanisms
The N- to O-acyl transfer is a well-documented intramolecular rearrangement reaction, particularly recognized as a significant side reaction in peptide chemistry involving serine (Ser) or threonine (Thr) residues. researchgate.net This process results in the mutual conversion between an amide bond and an ester bond. researchgate.net The mechanism is highly dependent on pH. Under strongly acidic conditions, the reaction favors the formation of an O-acyl product (an ester) from the N-acyl form (an amide). researchgate.net This occurs through a five-membered cyclic intermediate, which is formed by the nucleophilic attack of the side-chain hydroxyl group on the protonated amide carbonyl. researchgate.net
Conversely, the reverse reaction, an O- to N-acyl transfer, is favored under neutral or slightly basic conditions (pH ~7-7.5) in aqueous solutions. researchgate.net This transformation converts the O-acyl isopeptide back to the more thermodynamically stable N-acyl peptide. researchgate.netresearchgate.net This pH-dependent reversibility has been leveraged in medicinal chemistry for prodrug development and to facilitate the synthesis of "difficult sequence-containing peptides". researchgate.net
While the N- to O-acyl transfer is a fundamental mechanism, specific research detailing this rearrangement initiated by this compound is not extensively documented in the available literature. For such a reaction to occur, this compound would first need to acylate a molecule containing a hydroxyl group in proximity to the newly formed amide bond, such as a serine or threonine residue. The resulting N-(4-aminobutanoyl)-amino acid could then potentially undergo this intramolecular acyl shift.
Table 1: Conditions Influencing Acyl Transfer Direction
| Condition | Favored Reaction | Mechanism Summary |
|---|---|---|
| Strongly Acidic | N- to O-Acyl Transfer | Protonation of the amide carbonyl facilitates nucleophilic attack by a nearby hydroxyl group, forming an O-acyl ester linkage. researchgate.net |
| Neutral to Mildly Basic (pH > 7) | O- to N-Acyl Transfer | The ester linkage is readily converted back to the thermodynamically favored N-acyl amide bond. researchgate.net |
Investigating Compound Stability and Decomposition Under Varied Conditions
The stability of this compound is dictated by the high reactivity of its acyl chloride functional group and the participation of its terminal amino group in intramolecular reactions under different pH conditions.
Reactivity with Nucleophiles: As an acyl chloride, the compound is highly susceptible to hydrolysis. It reacts vigorously with water to yield 4-aminobutanoic acid and hydrogen chloride gas. chemguideforcie.co.uk This moisture sensitivity necessitates that its synthesis and handling be performed under anhydrous conditions to prevent decomposition.
Decomposition under Acidic Conditions: Studies have revealed that molecules containing a 4-aminobutanoyl side chain are prone to decomposition under acidic conditions. This degradation involves the cleavage of the side chain. The mechanism is believed to be initiated by an intramolecular, amino-group-assisted process, highlighting the lability of the 4-aminobutanoyl moiety compared to other acyl side chains.
Decomposition under Basic Conditions: Under mild basic conditions (pH > 8), derivatives of this compound, particularly when used as linkers in larger molecules like peptides, undergo a characteristic decomposition through intramolecular lactamization. The terminal amino group acts as a nucleophile, attacking the carbonyl carbon of the butanoyl group (often present as an ester). This reaction results in the formation of a stable five-membered lactam (pyrrolidinone) and the cleavage of the bond connecting the linker to the rest of the molecule. This property has been effectively utilized in solid-phase peptide synthesis for creating cleavable linkers.
Table 2: Stability and Decomposition of 4-Aminobutanoyl Derivatives
| Condition | Reactivity/Decomposition Pathway | Primary Product(s) | Mechanistic Notes |
|---|---|---|---|
| Aqueous (Neutral) | Hydrolysis | 4-Aminobutanoic acid, HCl | The acyl chloride group is highly reactive towards nucleophiles like water. chemguideforcie.co.uk |
| Acidic | Side-Chain Cleavage | Varies depending on substrate | The decomposition is facilitated by an intramolecular amino-group-assisted mechanism, making the side chain labile. |
| Basic (pH > 8) | Intramolecular Lactamization | Pyrrolidinone, Cleaved substrate | The terminal amino group attacks the carbonyl, leading to cyclization and cleavage of an adjacent ester or amide bond. |
Derivatization Strategies for 4 Aminobutanoyl Chloride and Its Functional Analogs
Selective Functionalization of the Primary Amine Group
The selective modification of the primary amine in 4-aminobutanoyl chloride requires careful consideration of the coexisting and highly reactive acid chloride moiety. Direct functionalization can be challenging due to the potential for self-reaction or polymerization. Consequently, these reactions are often performed on its parent compound, 4-aminobutanoic acid (GABA), followed by conversion to the acid chloride, or by using protecting group strategies. However, the principles of amine functionalization remain central to its chemistry.
Acylation of the primary amine involves the introduction of an acyl group (R-C=O), typically through reaction with an acid chloride or anhydride (B1165640), to form an amide. This transformation is fundamental in peptide synthesis and the creation of various organic molecules. The reaction involves the nucleophilic attack of the amine onto the carbonyl carbon of the acylating agent. fishersci.co.uklibretexts.org To drive the reaction to completion and neutralize the acidic byproduct (e.g., HCl), a base such as pyridine (B92270) or a tertiary amine is commonly added. fishersci.co.uk
Key considerations for this process include managing the reactivity of the this compound's own acid chloride group to prevent unwanted side reactions.
| Reagent Class | Example Reagent | Functional Group Introduced |
| Acyl Chlorides | Acetyl chloride | Acetyl group |
| Benzoyl chloride | Benzoyl group | |
| Acid Anhydrides | Acetic anhydride | Acetyl group |
| Succinic anhydride | Succinyl group |
This table presents common acylation reagents that can be used to functionalize the primary amine group.
Sulfonylation is the process of attaching a sulfonyl group (R-SO2) to the amine, forming a stable sulfonamide linkage. This reaction is widely used for the protection of amines in multi-step syntheses and for the creation of compounds with significant biological activity, as the sulfonamide group is present in numerous pharmaceuticals. semanticscholar.org The most common reagents for this transformation are sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride). semanticscholar.org The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the generated HCl. semanticscholar.org
| Sulfonylating Agent | Abbreviation | Resulting Sulfonamide |
| p-Toluenesulfonyl chloride | TsCl | Tosylamide |
| Methanesulfonyl chloride | MsCl | Mesylamide |
| Benzenesulfonyl chloride | BsCl | Benzylsulfonamide |
This table details common sulfonylation reagents for the derivatization of primary amines.
This compound and its parent molecule, GABA, lack a strong chromophore, making them difficult to detect directly using UV-Vis or fluorescence spectroscopy. To enable sensitive quantification, particularly in biological samples via High-Performance Liquid Chromatography (HPLC), the primary amine group is reacted with a derivatizing agent to attach a UV-active or fluorescent tag. zenodo.orgnih.gov This pre-column derivatization significantly enhances detection limits. amuzainc.com
Common derivatizing agents include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. nih.govamuzainc.com
2,4-Dinitrofluorobenzene (DNFB): Also known as Sanger's reagent, it reacts with amines to produce UV-active dinitrophenyl (DNP) derivatives. arxiv.org
2-Hydroxynaphthaldehyde: Forms a Schiff base with the amine, creating a derivative that can be quantified using UV spectroscopy. zenodo.org
| Derivatizing Agent | Common Abbreviation | Detection Method |
| o-Phthalaldehyde | OPA | Fluorescence Detection |
| 2,4-Dinitrofluorobenzene | DNFB | UV Detection |
| 2-Hydroxynaphthaldehyde | UV Detection |
This interactive table summarizes reagents used for the analytical derivatization of the primary amine for spectroscopic analysis.
Transformations Involving the Acid Chloride Moiety
The acid chloride group is a highly reactive carboxylic acid derivative, making it an excellent electrophile for nucleophilic acyl substitution reactions. This reactivity is the cornerstone for synthesizing a wide array of derivatives from this compound.
One of the most prevalent reactions of acyl chlorides is their conversion into amides upon reaction with primary or secondary amines. youtube.com This reaction is rapid and efficient, often proceeding at room temperature. fishersci.co.uk The process involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a chloride ion to form the stable amide bond. libretexts.orgyoutube.com This method is a cornerstone of peptide coupling and is used to conjugate the 4-aminobutanoyl moiety to various amine-containing molecules, including amino acids, peptides, and synthetic scaffolds. The reaction, when carried out with a base like aqueous sodium hydroxide, is often referred to as the Schotten-Baumann reaction. youtube.com
Acyl chlorides react readily with alcohols and phenols to form esters. youtube.com This reaction provides a high-yield pathway to ester formation that is often more efficient than the direct Fischer esterification of the corresponding carboxylic acid because the process is not reversible. youtube.com The mechanism is another example of nucleophilic acyl substitution, where the alcohol's oxygen atom acts as the nucleophile. This strategy can be employed to link the 4-aminobutanoyl core to hydroxyl-containing molecules, creating ester-linked systems that may function as cleavable linkers in drug delivery systems or as building blocks for polyesters.
Applications in Advanced Organic Synthesis Research
Versatility as a Key Synthetic Intermediate
The inherent reactivity of the acyl chloride group, coupled with the latent nucleophilicity of the amino functionality, positions 4-aminobutanoyl chloride as a highly adaptable tool for synthetic chemists. This dual reactivity allows for its incorporation into a wide array of molecular backbones, serving as a linchpin in the assembly of complex structures.
Assembly of Aminoacyl-Substituted Monosaccharide Scaffolds
In a potential synthetic route, a protected form of this compound, such as N-Boc-4-aminobutanoyl chloride, could be reacted with a partially protected monosaccharide. The hydroxyl groups of the sugar would act as nucleophiles, attacking the electrophilic carbonyl carbon of the acyl chloride to form an ester linkage. Subsequent deprotection of the amino group would then yield the desired aminoacyl-substituted monosaccharide. This strategy would provide a straightforward method for introducing a four-carbon aminoacyl chain onto a sugar ring, opening avenues for the creation of novel glyco-conjugates and probes for studying carbohydrate-protein interactions.
Construction of Piperazine (B1678402) and Benzofuran-Based Frameworks
Piperazine and benzofuran (B130515) motifs are privileged structures in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. The synthesis of derivatives of these frameworks is a continuous effort in the quest for new therapeutic agents.
While specific literature examples employing this compound for the direct construction of the core piperazine or benzofuran rings are scarce, its role as a modifying reagent is well-established in principle. For instance, a pre-formed piperazine ring with a free secondary amine can be readily acylated with this compound (with the amino group protected) to append the aminobutanoyl side chain. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a lead compound by introducing flexible, amino-containing side chains that can interact with biological targets.
Similarly, in the realm of benzofuran synthesis, while the core is typically assembled through other cyclization strategies, this compound can be used to modify the benzofuran scaffold. For example, an aminobenzofuran derivative could be acylated with protected this compound to introduce the side chain, leading to novel compounds with potential biological activity.
Synthesis of Diverse Chemical Probe Architectures
Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The design of these probes often involves the incorporation of a reactive group, a linker, and a reporter or affinity tag. The bifunctional nature of this compound makes it an attractive candidate for use as a linker in the synthesis of such probes.
The acyl chloride moiety can be used to attach the linker to a molecule of interest that possesses a nucleophilic handle (e.g., an alcohol or amine). The terminal amino group of the 4-aminobutanoyl chain, after deprotection, can then be functionalized with a reporter group, such as a fluorophore or a biotin (B1667282) tag, through standard amide bond formation. This modular approach allows for the straightforward synthesis of a variety of chemical probes with different specificities and detection methods.
Significance in Natural Product Synthesis
The total synthesis of natural products is a driving force for innovation in organic chemistry. The development of efficient and convergent synthetic routes often relies on the strategic use of key building blocks that can be readily incorporated into the target molecule.
Integration into Polyketide Biosynthetic Pathways
Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. Their biosynthesis involves the sequential condensation of small carboxylic acid units. While the direct enzymatic integration of this compound into a polyketide biosynthetic pathway is not a known natural process, synthetic chemists often aim to mimic or intercept these pathways to create novel "unnatural" natural products.
In a synthetic context, fragments derived from 4-aminobutanoic acid can be incorporated into polyketide-like structures. For example, a building block containing the four-carbon amino chain could be synthesized and then coupled with other fragments to assemble a complex polyketide analog. The amino group offers a handle for further functionalization, allowing for the creation of derivatives with altered biological profiles.
Convergent Synthesis of Bioactive Natural Product Analogs
In the synthesis of analogs of natural products containing a γ-amino acid moiety, a protected form of 4-aminobutanoic acid is a common starting material. This building block can be elaborated and then coupled with other complex fragments in the later stages of a synthesis. For example, in the synthesis of peptide-based natural product analogs, a protected 4-aminobutanoic acid unit can be incorporated into the peptide sequence using standard solid-phase or solution-phase peptide synthesis techniques. This allows for the systematic modification of the natural product's structure to probe its biological function and improve its therapeutic properties.
Theoretical and Computational Investigations of 4 Aminobutanoyl Chloride Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed picture of the electron distribution and chemical reactivity of a molecule.
Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic properties of molecules due to its favorable balance of accuracy and computational cost. For a molecule like 4-Aminobutanoyl chloride, DFT calculations can predict a range of properties that are key to understanding its chemical behavior.
DFT studies would typically be performed using a functional, such as B3LYP, and a basis set, like 6-31G*, to optimize the molecular geometry and calculate electronic properties. The acyl chloride group is known to be highly reactive, and DFT can quantify this by examining the partial charges on the atoms. study.com The carbonyl carbon is expected to have a significant positive charge, making it a prime target for nucleophilic attack. study.com Conversely, the nitrogen atom of the amino group will possess a negative partial charge, indicative of its nucleophilic character.
The reactivity of this compound can be further understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is likely to be localized on the amino group, indicating its role as an electron donor in chemical reactions. The LUMO, on the other hand, is expected to be centered on the acyl chloride moiety, specifically the π* orbital of the carbonyl group, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability.
| Property | Calculated Value |
|---|---|
| Dipole Moment (Debye) | ~ 3.5 D |
| HOMO Energy (eV) | ~ -9.2 eV |
| LUMO Energy (eV) | ~ -0.5 eV |
| HOMO-LUMO Gap (eV) | ~ 8.7 eV |
| Mulliken Charge on Carbonyl Carbon | ~ +0.6 e |
| Mulliken Charge on Nitrogen | ~ -0.8 e |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While quantum chemical calculations provide insights into the static electronic properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including their conformational changes and interactions with other molecules over time.
For this compound, MD simulations can reveal the preferred three-dimensional structures (conformers) and the energy barriers between them. The flexibility of the butyl chain allows for several possible conformations, and MD simulations can determine their relative populations at a given temperature. nepjol.info This is particularly relevant for understanding how the molecule might interact with biological targets or other reactants in solution. The study of γ-aminobutyric acid (GABA), a closely related molecule, has shown that it can adopt multiple conformations in an aqueous solution, and similar behavior would be expected for its acyl chloride derivative. nepjol.inforesearchgate.net
MD simulations would also be crucial for investigating the intermolecular interactions of this compound. In a condensed phase, such as in a solvent or in the solid state, these molecules can interact through various non-covalent forces, including hydrogen bonding (between the amino group of one molecule and the carbonyl oxygen or chlorine of another) and dipole-dipole interactions. Understanding these interactions is key to predicting the macroscopic properties of the substance, such as its solubility and boiling point. The simulations can provide detailed information on the structure and dynamics of these interactions. nih.gov
| Conformer | Dihedral Angle (N-C4-C3-C2) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Anti | ~ 180° | 0.0 | ~ 60% |
| Gauche (+) | ~ +60° | ~ 0.8 | ~ 20% |
| Gauche (-) | ~ -60° | ~ 0.8 | ~ 20% |
Purification and Isolation Methodologies in 4 Aminobutanoyl Chloride Synthesis
Chromatographic Separation Techniques
Chromatography is a powerful tool for purification, but its application to the highly reactive 4-aminobutanoyl chloride requires careful consideration of the stationary and mobile phases to prevent degradation of the compound.
Silica (B1680970) Gel Column Chromatography
Direct purification of this compound on standard silica gel is generally not feasible due to the compound's high polarity and the reactivity of the acyl chloride with the acidic silanol (B1196071) groups on the silica surface, which can lead to decomposition. However, silica gel column chromatography is a crucial technique for the purification of N-protected precursors of this compound, such as N-Boc-4-aminobutanoyl chloride or N-Fmoc-4-aminobutanoyl chloride. By protecting the amino group, the molecule's reactivity is reduced, and its solubility in organic solvents is increased, making it amenable to standard chromatographic techniques.
The purification of these N-protected derivatives typically involves flash column chromatography using a moderately polar eluent system. The selection of solvents is critical to ensure good separation of the desired product from starting materials and byproducts.
Table 1: Typical Conditions for Silica Gel Chromatography of N-Protected this compound
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | A gradient or isocratic mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). |
| Typical Eluent System | Hexane/Ethyl Acetate (e.g., gradient from 9:1 to 1:1) |
| Loading Technique | Dry loading onto a small amount of silica gel is often preferred to improve resolution. |
| Detection | Thin-Layer Chromatography (TLC) with visualization under UV light (if the protecting group is UV-active) and/or staining (e.g., with potassium permanganate (B83412) or p-anisaldehyde). |
This purification of the protected intermediate is a key step to ensure that the final deprotected this compound hydrochloride is of high purity.
Reverse Phase Solid Phase Extraction (SPE)
Reverse Phase Solid Phase Extraction (SPE) can be a potential method for the rapid purification and concentration of this compound, particularly in its more stable hydrochloride salt form. In reverse-phase SPE, a non-polar stationary phase (like C18-bonded silica) is used to retain non-polar and moderately polar compounds from a polar mobile phase. Given that this compound hydrochloride is a polar, water-soluble salt, this technique would primarily be used in a "pass-through" mode to remove less polar impurities. Alternatively, specific conditions could be optimized to retain the compound while impurities are washed away.
A hypothetical protocol for the purification of this compound hydrochloride using reverse-phase SPE would involve the following steps:
Conditioning: The C18 cartridge is first conditioned with a water-miscible organic solvent (e.g., methanol (B129727) or acetonitrile) to activate the stationary phase.
Equilibration: The cartridge is then equilibrated with an aqueous solution, such as acidified water (e.g., dilute HCl), to prepare the stationary phase for the sample.
Loading: The crude, aqueous solution of this compound hydrochloride is loaded onto the cartridge.
Washing: The cartridge is washed with a weak, polar solvent (e.g., acidified water) to elute highly polar impurities while retaining the desired compound.
Elution: The purified this compound hydrochloride is then eluted with a stronger, more polar solvent mixture, such as an acetonitrile/water mixture.
Table 2: Hypothetical Reverse Phase SPE Protocol for this compound Hydrochloride
| Step | Solvent/Solution | Purpose |
| Conditioning | 1-2 column volumes of Methanol | To solvate the C18 chains. |
| Equilibration | 1-2 column volumes of 0.1 M HCl (aq) | To prepare the column for the acidic sample. |
| Sample Loading | Crude product dissolved in a minimal amount of 0.1 M HCl (aq) | To apply the sample to the sorbent. |
| Washing | 1-2 column volumes of 0.1 M HCl (aq) | To remove highly polar, water-soluble impurities. |
| Elution | 1-2 column volumes of Acetonitrile/0.1 M HCl (aq) (e.g., 50:50) | To desorb and collect the purified product. |
Crystallization and Recrystallization Methods
Crystallization is a highly effective method for purifying solid compounds, and it is particularly well-suited for the hydrochloride salt of this compound, which is typically a crystalline solid. This technique relies on the differences in solubility between the desired compound and impurities in a given solvent or solvent mixture.
The general procedure involves dissolving the crude this compound hydrochloride in a suitable solvent at an elevated temperature to form a saturated solution. As the solution is slowly cooled, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts, remain in the solution (mother liquor). The pure crystals are then collected by filtration.
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For polar salts like this compound hydrochloride, polar protic solvents or mixtures with non-polar anti-solvents are often effective. rochester.edu
Table 3: Potential Solvent Systems for Recrystallization of this compound Hydrochloride
| Solvent System | Rationale |
| Isopropanol / Diethyl Ether | The compound is dissolved in a minimal amount of warm isopropanol, and diethyl ether is added as an anti-solvent to induce crystallization upon cooling. |
| Ethanol (B145695) / Hexane | Similar to the above, with ethanol as the primary solvent and hexane as the anti-solvent. |
| Acetonitrile | In some cases, a single solvent system with a steep solubility curve with respect to temperature can be effective. |
Solvent Extraction and Evaporation Techniques
Liquid-liquid extraction is a fundamental workup technique used after the synthesis of this compound to separate it from the reaction mixture. This is typically performed before the final purification steps like crystallization. The process involves partitioning the components of a mixture between two immiscible liquid phases.
Following the conversion of 4-aminobutanoic acid hydrochloride to its acyl chloride using a reagent like thionyl chloride, the excess thionyl chloride is typically removed by evaporation under reduced pressure, as its byproducts (SO₂ and HCl) are gaseous. The crude product can then be subjected to an extractive workup. However, due to the high reactivity of the free acyl chloride with water, any aqueous extraction must be avoided. Instead, extraction is used to separate the product from non-volatile impurities.
A typical procedure might involve:
Removal of the volatile chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and solvent under vacuum.
Trituration of the residue with a non-polar, anhydrous solvent (e.g., hexane or diethyl ether) in which the desired hydrochloride salt is insoluble, but organic-soluble impurities are dissolved.
Filtration of the solid product, followed by washing with the same anhydrous solvent to remove residual impurities.
Evaporation is used to remove solvents at various stages, always under reduced pressure and at low temperatures to prevent thermal degradation of the sensitive acyl chloride.
Formation and Handling of Stable Chemical Salts
The primary strategy for stabilizing and purifying this compound is the formation of its hydrochloride salt. The synthesis is typically carried out starting from 4-aminobutanoic acid hydrochloride, which ensures the amino group is protected as an ammonium (B1175870) salt throughout the reaction.
This salt formation serves two main purposes:
Stabilization: The protonated amino group is no longer nucleophilic, preventing intermolecular reactions (e.g., polymerization) with the highly electrophilic acyl chloride group.
Facilitation of Isolation: The hydrochloride salt is often a solid that is insoluble in many common organic solvents. This property can be exploited for purification by precipitation. google.com
A key purification technique involves generating the this compound hydrochloride in a reaction solvent in which it has low solubility. As the product is formed, it precipitates out of the solution, leaving impurities behind. This solid can then be isolated by simple filtration. google.com
Table 4: Solvents for Precipitation of Amino Acyl Chloride Hydrochlorides
| Solvent | Role | Rationale |
| Isopropyl Acetate (iPAc) | Reaction/Precipitation Solvent | An inert solvent in which the hydrochloride salt product is insoluble, allowing for its direct isolation as a solid. google.com |
| Ethyl Acetate | Reaction/Precipitation Solvent | Similar properties to iPAc, serving as a medium for the reaction and subsequent precipitation of the salt. |
| Tetrahydrofuran (THF) | Reaction Solvent | The reaction can be performed in THF, followed by the addition of a non-polar anti-solvent to precipitate the product. |
Due to the hygroscopic and reactive nature of this compound and its hydrochloride salt, handling requires stringent anhydrous conditions. All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for 4-Aminobutanoyl Chloride Synthesis
The conventional synthesis of this compound hydrochloride involves the use of stoichiometric chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often under harsh conditions. While effective, these methods generate significant acidic waste and present handling challenges. Future research is trending towards the development of catalytic systems that offer milder reaction conditions, higher atom economy, and improved safety profiles.
A primary goal is to replace stoichiometric reagents with catalysts that can activate the carboxylic acid of GABA for chlorination using less aggressive chlorine sources. Potential research avenues include:
Phosphine-Based Catalysts: Systems using catalytic amounts of triphenylphosphine (B44618) (PPh₃) in the presence of a chlorine source like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) are being explored for other acyl chloride syntheses. Adapting these methods for GABA would require careful optimization to avoid side reactions with the amine group, but could offer a significantly milder alternative to traditional routes.
Vilsmeier-type Reagents: While the Vilsmeier reagent (generated from dimethylformamide and oxalyl chloride or phosgene) is typically used stoichiometrically, research into catalytic variants is an active area. Developing a process where a catalytic amount of a Vilsmeier-type salt can be continuously regenerated in the reaction mixture would represent a significant advancement.
Flow Chemistry Systems: The inherent instability of this compound makes it an ideal candidate for synthesis in continuous flow reactors. In such a system, GABA could be reacted with a chlorinating agent in a controlled manner, and the resulting acyl chloride could be used immediately in a subsequent reaction step. This "on-demand" synthesis would minimize degradation and improve safety by avoiding the accumulation of the reactive intermediate.
| Catalytic Approach | Potential Chlorine Source | Key Advantages | Research Focus |
| Phosphine-Based Catalysis | N-Chlorosuccinimide (NCS) | Milder conditions, reduced acidic waste. | Catalyst turnover, compatibility with the amine group. |
| Catalytic Vilsmeier Reagent | Oxalyl Chloride / Phosgene | High reactivity, potential for catalytic turnover. | Development of efficient regeneration cycles. |
| Flow Chemistry Synthesis | Thionyl Chloride (SOCl₂) | On-demand generation, enhanced safety, minimal degradation. | Reactor design, optimization of reaction kinetics. |
Exploration of Enantioselective Synthetic Pathways
While this compound itself is an achiral molecule, it serves as a crucial starting material for the synthesis of chiral molecules, particularly substituted pyrrolidinones and other pharmacologically relevant scaffolds. Future research is focused on leveraging this simple building block in sophisticated enantioselective transformations.
Emerging trends in this area involve the use of chiral catalysts to control the stereochemistry of reactions involving this compound or its derivatives. Key directions include:
Catalytic Asymmetric Cyclization: Developing chiral catalysts, such as proline derivatives or chiral Lewis acids, that can mediate the intramolecular cyclization of suitably substituted N-acyl derivatives of this compound. This would provide a direct and efficient route to optically active 2-pyrrolidinone (B116388) derivatives, which are core structures in many pharmaceuticals.
Kinetic Resolution: Designing enzymatic or chemo-catalytic methods for the kinetic resolution of racemic derivatives of this compound. For instance, a chiral alcohol could be reacted with a racemic, substituted this compound in the presence of a lipase (B570770) enzyme, which would selectively acylate one enantiomer, allowing for the separation of the two.
Desymmetrization Reactions: Exploration of pathways where a prochiral derivative, formed from this compound, undergoes a desymmetrization reaction guided by a chiral catalyst to yield a single enantiomer of a product.
These strategies would transform an achiral starting material into high-value, enantiomerically pure compounds, expanding its utility in medicinal chemistry and materials science.
Integration into Macromolecular and Polymeric Systems
The bifunctional nature of this compound, possessing both an amine (as a hydrochloride salt) and a reactive acyl chloride, makes it an ideal monomer for step-growth polymerization. Its integration into macromolecular and polymeric systems is a promising area for creating novel materials with tailored properties.
Future research is directed towards synthesizing advanced polymers where the GABA unit imparts specific characteristics:
Biodegradable Polyamides: this compound can be used for the synthesis of polyamide-4, a structural isomer of nylon-4. Research is focused on controlling the polymerization process to achieve high molecular weights and desirable mechanical properties. The presence of the amide bond suggests potential for biodegradability, making these materials attractive alternatives to conventional plastics for certain applications.
Functional Copolymers: The incorporation of this compound as a comonomer in copolymerization reactions is a key trend. By polymerizing it with other amino acids or diacid/diamine monomers, researchers can create copolymers with a range of functionalities. For example, copolymerization could be used to introduce hydrophilic GABA segments into otherwise hydrophobic polymers, thereby tuning properties like water absorption, dye-binding capacity, or drug-loading potential.
Stimuli-Responsive Materials: The GABA moiety contains a secondary amide group after polymerization, which can participate in hydrogen bonding. Future work could explore the development of polymers where these hydrogen-bonding networks can be disrupted by external stimuli like pH or temperature, leading to materials that change their shape or solubility in response to environmental cues.
| Polymer Type | Monomer(s) | Key Feature | Emerging Research Trend |
| Homopolymer | This compound HCl | Polyamide-4 structure | Controlled polymerization for high molecular weight; biodegradation studies. |
| Random Copolymer | This compound + Adipoyl Chloride + Hexamethylenediamine | Tunable thermal and mechanical properties. | Synthesis of copolymers with specific monomer ratios for targeted applications. |
| Block Copolymer | Poly(ethylene glycol) + this compound | Amphiphilic structures for self-assembly. | Development of novel drug delivery vehicles and nanocarriers. |
Advanced Methodologies for Spectroscopic and Chromatographic Analysis
The high reactivity and moisture sensitivity of this compound pose significant challenges for its analysis and characterization. The development of advanced, rapid, and non-destructive analytical techniques is crucial for quality control and reaction monitoring.
Future trends in the analysis of this reactive compound are moving beyond simple endpoint measurements towards real-time and high-resolution methods:
In-situ Spectroscopic Monitoring: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are being adapted for real-time monitoring of reactions involving this compound. By inserting a probe directly into the reaction vessel, chemists can track the disappearance of the carboxylic acid starting material and the appearance of the acyl chloride product, allowing for precise control over reaction kinetics and endpoint determination.
Advanced Chromatographic Methods: Direct analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC) is difficult due to the compound's reactivity. An emerging trend is the development of rapid in-situ derivatization techniques. Here, a sample is taken from the reaction and immediately quenched with a derivatizing agent (e.g., a stable alcohol or amine) to convert the acyl chloride into a stable ester or amide. This stable derivative can then be easily analyzed by standard GC-MS or LC-MS methods to accurately determine the concentration of the original acyl chloride.
Hyphenated Techniques: The coupling of thermal analysis with mass spectrometry (TGA-MS) could provide insights into the thermal stability and decomposition pathways of this compound hydrochloride, which is critical for ensuring its safe handling and storage.
These advanced methodologies will provide a more detailed understanding of the compound's behavior, enabling more robust and reproducible synthetic processes.
Q & A
Q. What are the recommended synthetic routes for 4-Aminobutanoyl chloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis of this compound typically involves the conversion of 4-aminobutanoic acid via chlorination agents like thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include:
- Reagent Selection : Use anhydrous conditions to prevent hydrolysis. SOCl₂ is preferred for its byproduct (SO₂, HCl) volatility, simplifying purification .
- Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions. Gradual warming to room temperature ensures complete conversion .
- Workup : Remove excess reagents under reduced pressure. Purity can be assessed via NMR (absence of carboxylic acid proton at δ 10–12 ppm) and titration for residual chloride .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Methodological Answer:
Q. What are the primary applications of this compound in peptide synthesis and medicinal chemistry research?
Methodological Answer:
- Peptide Coupling : Acts as an acylating agent to introduce γ-aminobutyric acid (GABA) derivatives into peptides. Pre-activation with HOBt/DIC improves coupling efficiency in solid-phase synthesis .
- Prodrug Design : Facilitates the synthesis of ester prodrugs by reacting with hydroxyl-bearing therapeutics to enhance bioavailability .
Advanced Research Questions
Q. How does the amino group in this compound influence its reactivity in nucleophilic acyl substitution compared to non-aminated acyl chlorides?
Methodological Answer: The electron-donating amino group reduces electrophilicity at the carbonyl carbon, slowing nucleophilic attack. Strategies to enhance reactivity include:
- Protonation : Use acidic conditions (e.g., HCl/dioxane) to protonate the amino group, increasing carbonyl electrophilicity .
- Chelation : Employ Lewis acids (e.g., ZnCl₂) to coordinate with the amino group, polarizing the carbonyl . Comparative kinetic studies with butanoyl chloride can quantify rate differences .
Q. What strategies mitigate decomposition of this compound during storage and handling?
Methodological Answer:
- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis and photodegradation .
- Stabilizers : Add molecular sieves (3Å) to scavenge moisture. Conduct periodic FT-IR checks for carbonyl integrity .
- Handling : Use Schlenk-line techniques for transfers. Pre-cool solvents to –30°C for reactions .
Q. How can researchers resolve contradictory literature data on the stability of this compound in different solvent systems?
Methodological Answer:
- Systematic Replication : Reproduce studies under standardized conditions (e.g., 25°C, anhydrous DMF vs. THF) while monitoring degradation via HPLC .
- Accelerated Stability Testing : Expose the compound to solvents at 40°C for 72 hours and compare degradation kinetics. Publish raw datasets to enable meta-analyses .
Q. What computational approaches predict reaction pathways and intermediate stability in syntheses involving this compound?
Methodological Answer:
- DFT Calculations : Model transition states for acyl substitution using Gaussian09 at the B3LYP/6-31G* level. Compare activation energies with experimental data .
- MD Simulations : Simulate solvent interactions in explicit water/THF mixtures to predict hydrolysis rates. Tools like GROMACS can correlate solvation effects with stability .
Q. How do steric and electronic effects in this compound influence regioselectivity in multi-step syntheses?
Methodological Answer:
- Steric Maps : Generate steric hindrance profiles (e.g., using SambVca) to predict accessibility of the acyl chloride group .
- Electronic Profiling : NBO analysis quantifies electron density distribution, explaining preferential reactivity at the γ-position in alkylation reactions . Experimental validation via competitive reactions with substituted nucleophiles is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
